molecular formula C14H9N3O B14063479 4-(5-Amino-2-benzoxazolyl)benzonitrile CAS No. 1016496-80-2

4-(5-Amino-2-benzoxazolyl)benzonitrile

Katalognummer: B14063479
CAS-Nummer: 1016496-80-2
Molekulargewicht: 235.24 g/mol
InChI-Schlüssel: YNDFYGBVALZIOF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(5-Amino-2-benzoxazolyl)benzonitrile is an organic compound that features a benzoxazole ring substituted with an amino group and a benzonitrile moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Amino-2-benzoxazolyl)benzonitrile typically involves the reaction of 2-aminophenol with 4-cyanobenzaldehyde under specific conditions. One common method includes the use of a catalyst such as zinc bromide in an organic solvent like ethanol, followed by heating under reflux conditions . The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the benzoxazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, are also being explored to make the process more environmentally friendly .

Analyse Chemischer Reaktionen

Types of Reactions

4-(5-Amino-2-benzoxazolyl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The benzoxazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.

    Substitution: Electrophilic reagents such as bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Nitrobenzoxazole derivatives.

    Reduction: Benzoxazole amines.

    Substitution: Halogenated benzoxazole compounds.

Wissenschaftliche Forschungsanwendungen

4-(5-Amino-2-benzoxazolyl)benzonitrile has several applications in scientific research:

Wirkmechanismus

The mechanism by which 4-(5-Amino-2-benzoxazolyl)benzonitrile exerts its effects depends on its application:

    Biological Activity: The compound can interact with specific enzymes or receptors, leading to inhibition or activation of biological pathways. For example, it may bind to DNA or proteins, affecting cellular processes.

    Fluorescent Properties: The benzoxazole ring can absorb light and emit fluorescence, making it useful in imaging and diagnostic applications.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzoxazole: Lacks the amino and nitrile substituents but shares the core structure.

    4-Aminobenzonitrile: Contains the amino and nitrile groups but lacks the benzoxazole ring.

    2-Aminophenol: Precursor in the synthesis of benzoxazole derivatives.

Uniqueness

4-(5-Amino-2-benzoxazolyl)benzonitrile is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the benzoxazole ring and the nitrile group allows for versatile applications in various fields.

Eigenschaften

CAS-Nummer

1016496-80-2

Molekularformel

C14H9N3O

Molekulargewicht

235.24 g/mol

IUPAC-Name

4-(5-amino-1,3-benzoxazol-2-yl)benzonitrile

InChI

InChI=1S/C14H9N3O/c15-8-9-1-3-10(4-2-9)14-17-12-7-11(16)5-6-13(12)18-14/h1-7H,16H2

InChI-Schlüssel

YNDFYGBVALZIOF-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1C#N)C2=NC3=C(O2)C=CC(=C3)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.